molecular formula C7H14N2O B2836695 (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 1429200-47-4

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B2836695
CAS No.: 1429200-47-4
M. Wt: 142.202
InChI Key: VLVMRQREBYGIBY-RQJHMYQMSA-N
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Description

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a heterocyclic compound featuring a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrole derivative with a suitable amine in the presence of a catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a single ring structure.

    Pyrazine: Another heterocyclic compound with a six-membered ring containing two nitrogen atoms.

Uniqueness

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic compound notable for its unique structural features, including a fused pyrazine and pyrrole ring system. With a molecular formula of C7H14N2OC_7H_{14}N_2O and a molecular weight of approximately 142.20 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The stereochemical configuration of (7S,8aR) is crucial for its biological activity. The specific arrangement of atoms influences how the compound interacts with biological targets, which may include enzymes and receptors involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential applications in treating infections.
  • Neuroprotective Effects : The compound may exhibit neuroprotective properties, which could be beneficial in neurodegenerative diseases.
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has been studied for its ability to inhibit CDKs, critical regulators of the cell cycle. This inhibition can lead to anti-cancer effects by preventing uncontrolled cell proliferation .

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets. Interaction studies have focused on its binding affinities with various enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry are often employed to quantify these interactions, elucidating the compound's mechanisms of action.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis is presented in the table below:

Compound NameMolecular FormulaUnique Features
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-olC7H14N2ODifferent stereochemistry affecting biological activity
(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-olC8H14N2OContains a piperazine ring which may alter pharmacological properties
(5H-pyrrolo[3,4-b]quinolin-5-one)C9H6N2OExhibits different reactivity due to the quinoline structure

The uniqueness of this compound lies in its specific stereochemistry and functional groups that confer distinct biological activities not present in these similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include the reaction of pyrrole derivatives with amines in the presence of catalysts. These synthetic routes are crucial for developing this compound as a building block for more complex molecules with therapeutic potential.

Industrial Production Methods

In industrial settings, continuous flow reactors may be utilized to ensure consistent product quality and yield. Automated systems allow for precise control over reaction parameters during large-scale synthesis.

Properties

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H](C[C@@H]2CN1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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